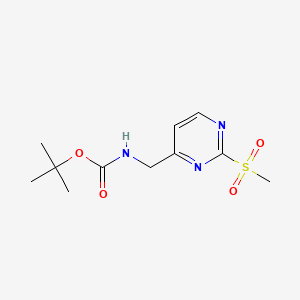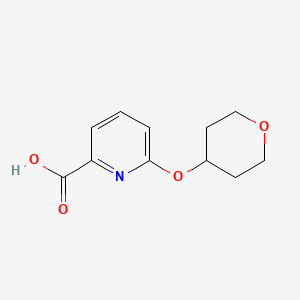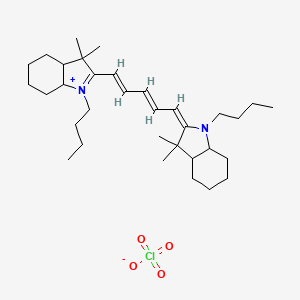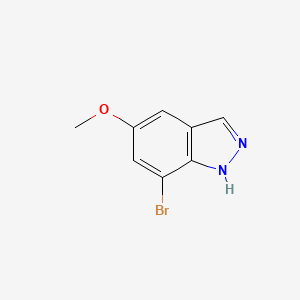
tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl ((2-(methylsulfonyl)pyrimidin-4-yl)methyl)carbamate” is a chemical compound with the molecular formula C11H17N3O4S . It has a molecular weight of 287.335 .
Molecular Structure Analysis
The compound has a number of heavy atoms: 19, and aromatic heavy atoms: 6 . The fraction Csp3 is 0.55 . The compound has 6 H-bond acceptors and 1 H-bond donor .Wissenschaftliche Forschungsanwendungen
Synthesis of N-Heterocycles
Chiral sulfinamides have emerged as leading chiral auxiliaries in the stereoselective synthesis of amines and their derivatives, with tert-butanesulfinamide being the most extensively used. This compound facilitates the asymmetric synthesis of N-heterocycles like piperidines, pyrrolidines, azetidines, and their fused derivatives. These structures are prevalent in numerous natural products and therapeutically relevant compounds, highlighting the critical role of tert-butanesulfinamide in medicinal chemistry and drug development (Philip et al., 2020).
Environmental Remediation
The decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor represents another innovative application. MTBE, a common gasoline additive, poses environmental risks due to its solubility and persistence. The study demonstrates the viability of using radio frequency plasma reactors for decomposing and converting MTBE into less harmful substances, indicating a potential method for mitigating MTBE pollution in environmental settings (Hsieh et al., 2011).
Polymer Membranes for Fuel Additive Purification
Pervaporation through polymer membranes offers a selective method for separating organic mixtures, including the methanol/MTBE mixture, a byproduct of MTBE production. This technique underscores the application of tert-butyl derivatives in improving fuel performance while addressing the challenges of purifying fuel additives from their production mixtures. The efficiency of various polymer membranes in this process reveals significant potential for industrial application, enhancing the environmental sustainability of fuel additive manufacturing (Pulyalina et al., 2020).
MTBE Biodegradation and Bioremediation
Research into the biodegradation and bioremediation of MTBE highlights the possibility of mitigating the environmental impact of this substance through biological means. The review of aerobic and anaerobic biotransformation of MTBE underscores the importance of microbial processes in the natural attenuation and treatment of MTBE-contaminated environments. This area of study is crucial for developing effective strategies for the cleanup of MTBE from water and soil, contributing to environmental health and safety (Fiorenza & Rifai, 2003).
Safety and Hazards
The compound has a signal word of "Warning" . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2-methylsulfonylpyrimidin-4-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O4S/c1-11(2,3)18-10(15)13-7-8-5-6-12-9(14-8)19(4,16)17/h5-6H,7H2,1-4H3,(H,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETOMMSENCSSKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NC=C1)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001127847 |
Source


|
| Record name | Carbamic acid, N-[[2-(methylsulfonyl)-4-pyrimidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1799434-48-2 |
Source


|
| Record name | Carbamic acid, N-[[2-(methylsulfonyl)-4-pyrimidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1799434-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[2-(methylsulfonyl)-4-pyrimidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001127847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Trifluoromethoxy)benzo[d]thiazole](/img/structure/B592020.png)

![6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B592023.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B592025.png)
![6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B592026.png)
![1H-Cyclopent[c]isoxazole-1-ethanol,-alpha--ethylhexahydro-,[1(S*),3a-alpha-,6a-alpha-]-(9CI)](/img/no-structure.png)
![7,7-Difluorotetrahydropyrrolo[1,2-a]pyrazine-1,3(2H,4H)-dione](/img/structure/B592031.png)



